Hydroxypropyl-gamma-cyclodextrin is a modified derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of hydroxypropyl groups at the hydroxyl positions of the glucose units, enhancing its solubility and complexation properties. Hydroxypropyl-gamma-cyclodextrin is primarily utilized in pharmaceuticals and biochemistry for its ability to form inclusion complexes with various hydrophobic compounds, thereby improving their solubility and bioavailability.
Hydroxypropyl-gamma-cyclodextrin is synthesized from gamma-cyclodextrin through a chemical modification process involving propylene oxide. This modification increases the hydrophilicity of the cyclodextrin, making it more suitable for various applications in drug delivery and formulation. The compound can be obtained from commercial suppliers specializing in cyclodextrins and their derivatives.
Hydroxypropyl-gamma-cyclodextrin falls under the category of cyclodextrins, which are cyclic oligosaccharides. It is classified as a non-ionic excipient in pharmaceutical formulations due to its favorable properties such as enhanced solubility and reduced toxicity compared to other cyclodextrin derivatives.
The synthesis of hydroxypropyl-gamma-cyclodextrin typically involves the following steps:
The degree of substitution (the number of hydroxypropyl groups added) can be controlled during synthesis, affecting the solubility and complexation capacity of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of hydroxypropyl-gamma-cyclodextrin.
Hydroxypropyl-gamma-cyclodextrin retains the characteristic toroidal structure of gamma-cyclodextrin but features hydroxypropyl substituents that enhance its solubility in water. The molecular formula for hydroxypropyl-gamma-cyclodextrin is with a molecular weight that varies based on the degree of substitution.
Hydroxypropyl-gamma-cyclodextrin can participate in various chemical reactions, primarily involving its ability to form inclusion complexes with guest molecules. These interactions are characterized by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
The formation of inclusion complexes can be studied using techniques like phase-solubility analysis, where the solubility of a drug in the presence of hydroxypropyl-gamma-cyclodextrin is measured to determine complexation efficiency. The stability constants for these complexes can also be calculated, providing insights into their potential effectiveness in drug delivery applications.
The mechanism by which hydroxypropyl-gamma-cyclodextrin enhances drug solubility involves encapsulating hydrophobic drug molecules within its hydrophobic cavity. This encapsulation reduces the free energy associated with dissolving these drugs in aqueous solutions, thus increasing their effective concentration.
Studies have shown that hydroxypropyl-gamma-cyclodextrin can significantly improve the solubility and stability of various pharmaceutical compounds, facilitating better absorption and bioavailability when administered.
Hydroxypropyl-gamma-cyclodextrin has numerous applications in various fields:
The discovery of cyclodextrins (CDs) dates to 1891 when French chemist Antoine Villiers first isolated crystalline compounds from bacterial starch digestion (Bacillus amylobacter), initially terming them "cellulosines" [1] [8]. This seminal work was expanded by Austrian microbiologist Franz Schardinger in the early 1900s, who identified two distinct crystalline dextrins (α- and β-forms) from Bacillus macerans fermentation, establishing their carbohydrate nature [6] [8]. The cyclic structure remained elusive until Karl Freudenberg's pivotal work in the 1930s-1940s: In 1936, he proposed cyclic structures for α-CD and β-CD, followed by the discovery of γ-cyclodextrin (8 glucose units) in 1948 through X-ray crystallography [4] [8]. This structural clarification enabled Friedrich Cramer to demonstrate CD inclusion complex formation in 1956, revealing their "host-guest" chemistry potential [6] [8].
Industrial production began in the 1960s when Japanese researchers pioneered enzymatic processes using cyclodextrin glycosyltransferase (CGTase) to convert starch into CDs at scale [6] [8]. The evolution continued with chemical modifications to overcome native CD limitations: Hydroxypropylation emerged in the 1970s-1980s as a key derivatization strategy, enhancing solubility and biocompatibility while retaining the molecular encapsulation capabilities of the γ-CD core [5] [6]. This innovation transformed HPγCD from laboratory curiosities to pharmaceutical and industrial excipients, with regulatory milestones including FDA GRAS (Generally Recognized As Safe) designation for γ-CD derivatives [2] [5].
Table 1: Historical Milestones in Cyclodextrin Development
Year | Scientist/Event | Contribution | Significance |
---|---|---|---|
1891 | Antoine Villiers | Isolated "cellulosines" from starch digestion | First identification of cyclodextrins |
1903-1911 | Franz Schardinger | Characterized α-CD and β-CD as "crystalline dextrins" | Established bacterial production method |
1936 | Karl Freudenberg | Proposed cyclic structure of α-CD and β-CD | Elucidated molecular architecture |
1948 | Freudenberg et al. | Discovered γ-CD via X-ray crystallography | Completed structural triad of native CDs |
1956 | Friedrich Cramer | Demonstrated inclusion complex formation | Revealed host-guest chemistry applications |
1960s | Japanese researchers | Industrial-scale enzymatic production | Enabled commercial CD availability |
1980s | Various | Hydroxypropyl derivatives development | Enhanced solubility and biocompatibility |
Gamma-cyclodextrin (γ-CD), composed of eight α-1,4-linked D-glucopyranose units, forms a toroidal structure with a hydrophilic exterior and hydrophobic central cavity. Unlike its smaller counterparts (α-CD: 6 units; β-CD: 7 units), γ-CD's larger internal diameter (7.5–8.5 Å) accommodates bulkier guest molecules while exhibiting superior aqueous solubility (232 g/L at 25°C vs. β-CD's 18.5 g/L) [2] [4] [6]. This structural advantage is attributed to reduced intramolecular hydrogen bonding compared to β-CD, allowing greater hydration [4] [6]. However, γ-CD still faced limitations: marginal solubility in organic solvents and variable complexation efficiency with certain APIs.
Hydroxypropylation addressed these constraints by introducing hydroxypropyl ether groups at the C2, C3, and/or C6 positions of glucose units. This modification:
The functional evolution is quantifiable through physicochemical parameters: HPγCD exhibits a log P value of -13, reflecting high hydrophilicity, and forms dynamic inclusion complexes where guest molecules rapidly associate/dissociate (association constants: 10²–10⁴ M⁻¹) [4] [5]. This equilibrium enables controlled release under dilution or competitive displacement, critical for drug delivery applications [2] [6].
Table 2: Structural and Functional Properties of Cyclodextrins
Property | γ-CD | HPγCD | β-CD | HPβCD |
---|---|---|---|---|
Glucose Units | 8 | 8 | 7 | 7 |
Molecular Weight (g/mol) | 1297 | ~1576 | 1135 | ~1400 |
Cavity Diameter (Å) | 7.5–8.5 | 7.5–8.5 | 6.0–6.5 | 6.0–6.5 |
Aqueous Solubility (mg/mL) | 232 | >500 | 18.5 | >600 |
log P | -17 | -13 | -14 | -11 |
Enzymatic Degradation | High (α-amylase) | Moderate | Low | Very low |
Hydroxypropyl-gamma-cyclodextrin (HPγCD) is defined as a semi-synthetic, amphiphilic cyclic oligosaccharide derived from enzymatic modification of γ-CD via propylene oxide etherification. Its significance stems from three paradigm-shifting attributes:
Supramolecular Encapsulation Capability: HPγCD's cavity exhibits a dielectric constant comparable to ethanol (~25), enabling solubilization of lipophilic compounds (e.g., vitamins, steroids, NSAIDs) via hydrophobic interactions and van der Waals forces [4] [6]. This transforms insoluble actives into injectable or orally bioavailable formulations without chemical modification of the drug itself [5] [10].
Regulatory and Biocompatibility Advantages: Unlike β-CD derivatives, HPγCD is digested by human amylases to glucose and hydroxypropyl glucose, avoiding renal accumulation concerns [6]. It holds GRAS status in food (JECFA) and pharmaceutical approvals (FDA, EMA) for oral, topical, and parenteral use [2] [5] [10].
Multi-Industry Functionality: Beyond drug solubilization, HPγCD serves as:
The economic impact is substantial: HPγCD-enabled formulations account for >30 commercial drugs, with emerging applications in nanotechnology (e.g., nanoparticle-mediated histotripsy) and sustainable chemistry (biodegradable alternative to synthetic surfactants) [5] [9] [10]. Its evolution from a laboratory curiosity to an industrial cornerstone exemplifies how molecular engineering addresses solubility, stability, and delivery challenges across scientific disciplines.
Table 3: Modern Applications of HPγCD Across Industries
Industry | Primary Function | Mechanism | Examples |
---|---|---|---|
Pharmaceuticals | Drug solubility enhancement | Inclusion complex formation | Injectable steroids, Antifungals, Antivirals |
Food Science | Flavor stabilization & delivery | Volatile compound encapsulation | Essential oil protection, Bitterness masking |
Cosmetics | Active ingredient delivery | Enhanced skin penetration | Retinol stabilization, Fragrance longevity |
Agriculture | Agrochemical efficacy improvement | Solubilization & controlled release | Pesticide nanoformulations, Fertilizer coatings |
Environmental | Pollutant remediation | Hydrophobic contaminant capture | Water purification systems, Soil decontamination |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: